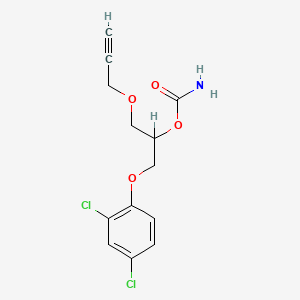
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Propargylation: The intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyloxy group.
Carbamate Formation: Finally, the resulting compound is treated with a carbamoylating agent, such as isocyanate, to form the carbamate group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase, which it inhibits by carbamoylation of the active site.
Pathways Involved: Disruption of neurotransmission in pests, leading to their paralysis and death.
相似化合物的比较
Similar Compounds
1-(2,4-Dichlorophenoxy)-2-propanol carbamate: Lacks the propynyloxy group.
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of both the propynyloxy and carbamate groups, which confer specific chemical and biological properties that are not found in similar compounds.
属性
CAS 编号 |
29483-46-3 |
|---|---|
分子式 |
C13H13Cl2NO4 |
分子量 |
318.15 g/mol |
IUPAC 名称 |
[1-(2,4-dichlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-2-5-18-7-10(20-13(16)17)8-19-12-4-3-9(14)6-11(12)15/h1,3-4,6,10H,5,7-8H2,(H2,16,17) |
InChI 键 |
KNZYFZLPWGHBMH-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC(COC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


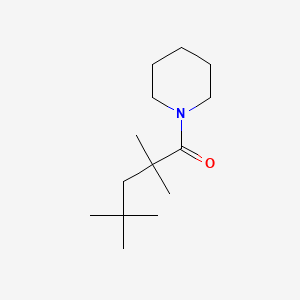
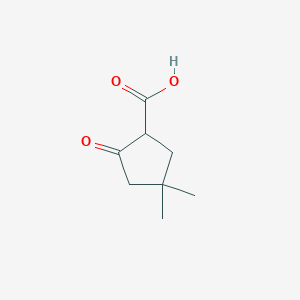
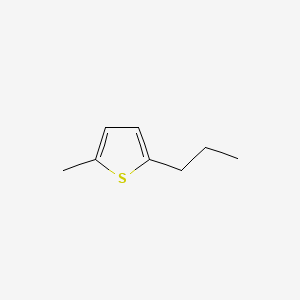
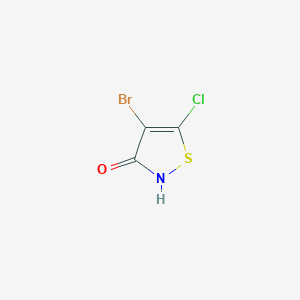
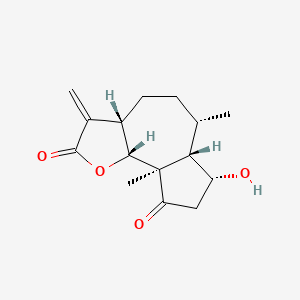

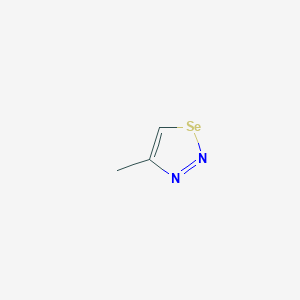
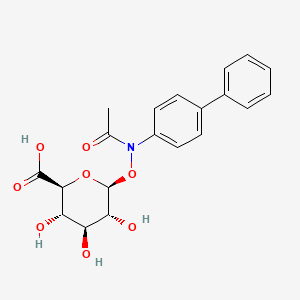

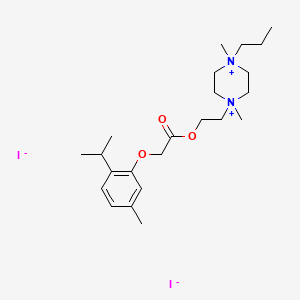
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
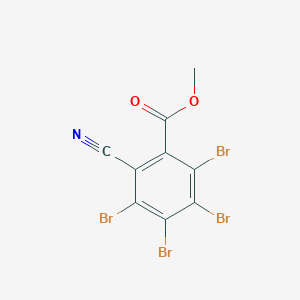
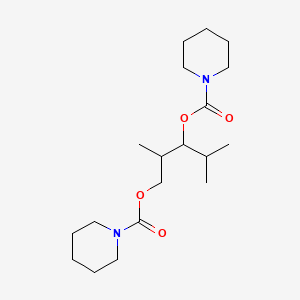
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
